molecular formula C12H16BFO3 B6320969 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 1799668-43-1

2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B6320969
CAS No.: 1799668-43-1
M. Wt: 238.06 g/mol
InChI Key: QCPXCPPXACGBQH-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is substituted with a 3-fluoro-4-methoxyphenyl group and two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 3-fluoro-4-methoxyphenylboronic acid with a suitable diol under dehydrating conditions. One common method involves the use of a Grignard reagent, such as 3-fluoro-4-methoxyphenylmagnesium bromide, which reacts with boron-containing precursors to form the desired dioxaborinane ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boron-containing ring into different boron-hydride species.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as bromine or nitric acid are employed for substitution reactions.

Major Products: The major products formed from these reactions include various boronic acids, borate esters, and substituted phenyl derivatives .

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for boron-containing pharmaceuticals.

    Industry: It is utilized in the production of advanced materials, such as boron-doped polymers and ceramics

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with various molecular targets. The boron atom in the dioxaborinane ring can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s mechanism of action is also influenced by the presence of the fluoro and methoxy substituents, which can enhance its binding affinity and specificity .

Comparison with Similar Compounds

  • 3-Fluoro-4-methoxyphenylboronic acid
  • 5,5-Dimethyl-1,3,2-dioxaborinane
  • 3-Fluoro-4-methoxyphenylmagnesium bromide

Comparison: Compared to similar compounds, 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its combined structural features. The presence of both the dioxaborinane ring and the 3-fluoro-4-methoxyphenyl group imparts distinct chemical and biological properties. This compound exhibits enhanced stability and reactivity, making it a valuable tool in various research applications .

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BFO3/c1-12(2)7-16-13(17-8-12)9-4-5-11(15-3)10(14)6-9/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPXCPPXACGBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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